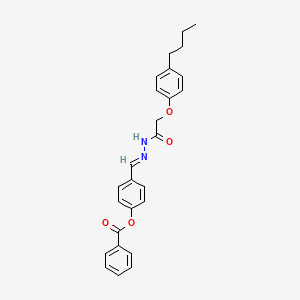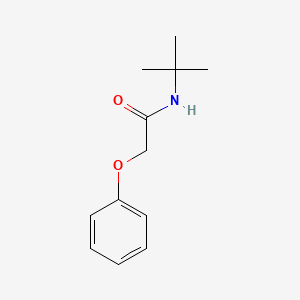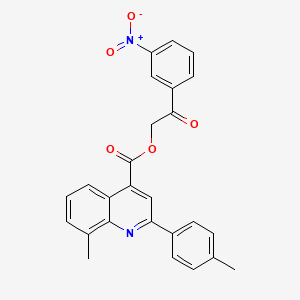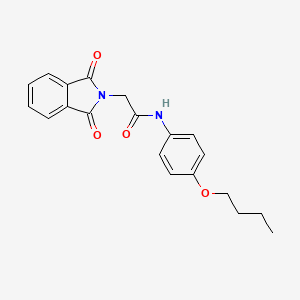
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C26H26N2O4 and a molecular weight of 430.508 g/mol This compound is known for its unique structure, which includes a phenyl benzoate core linked to a butylphenoxy group through an acetylcarbohydrazonoyl bridge
Méthodes De Préparation
The synthesis of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, starting with the preparation of the butylphenoxyacetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the phenyl benzoate moiety is introduced through esterification. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Analyse Des Réactions Chimiques
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds with potential pharmaceutical or industrial applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a butoxy group instead of a butyl group, which may affect its chemical properties and biological activities.
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate:
4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: The methoxy group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Numéro CAS |
303086-97-7 |
|---|---|
Formule moléculaire |
C26H26N2O4 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H26N2O4/c1-2-3-7-20-10-14-23(15-11-20)31-19-25(29)28-27-18-21-12-16-24(17-13-21)32-26(30)22-8-5-4-6-9-22/h4-6,8-18H,2-3,7,19H2,1H3,(H,28,29)/b27-18+ |
Clé InChI |
BJRMQJAFCOLDRY-OVVQPSECSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11989302.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)



![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989334.png)


![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)
![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)
